Cas no 349101-96-8 (2-Naphthalenecarboxylicacid, 8-amino-5,6,7,8-tetrahydro-)

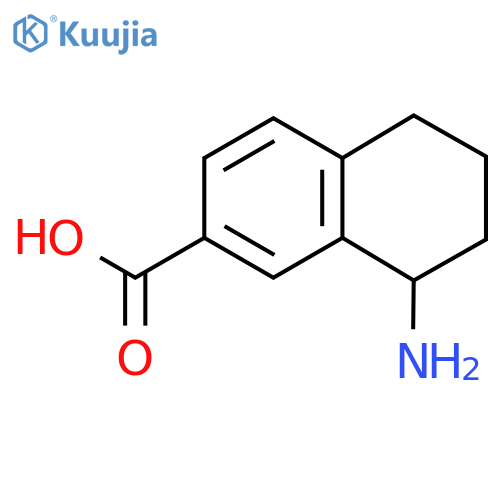

349101-96-8 structure

商品名:2-Naphthalenecarboxylicacid, 8-amino-5,6,7,8-tetrahydro-

CAS番号:349101-96-8

MF:C11H13NO2

メガワット:191.226423025131

MDL:MFCD18815317

CID:302735

PubChem ID:14756549

2-Naphthalenecarboxylicacid, 8-amino-5,6,7,8-tetrahydro- 化学的及び物理的性質

名前と識別子

-

- 2-Naphthalenecarboxylicacid, 8-amino-5,6,7,8-tetrahydro-

- 2-Naphthalenecarboxylicacid,8-amino-5,6,7,8-tetrahydro-(9CI)

- 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

- 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylicacid

- AKOS023402295

- 349101-96-8

- MFCD18815317

- EN300-7436365

- 8-Amino-5,6,7,8-tetrahydronaphtalene-2-carboxylic acid HCl

- 8-amino-5,6,7,8-tetrahydro-2-naphthoic acid

- DTXSID30563658

- N10683

- SCHEMBL2027583

- DB-296855

-

- MDL: MFCD18815317

- インチ: 1S/C11H13NO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6,10H,1-3,12H2,(H,13,14)

- InChIKey: YXBAEMJTZUPWII-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=CC2=C(C=1)C(CCC2)N)=O

計算された属性

- せいみつぶんしりょう: 191.09469

- どういたいしつりょう: 191.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

- PSA: 63.32

2-Naphthalenecarboxylicacid, 8-amino-5,6,7,8-tetrahydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM240699-1g |

8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

349101-96-8 | 97% | 1g |

$795 | 2023-01-07 | |

| Alichem | A219006545-1g |

8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

349101-96-8 | 97% | 1g |

$785.38 | 2023-09-02 | |

| eNovation Chemicals LLC | D482701-10g |

8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

349101-96-8 | >97% | 10g |

$1995 | 2023-09-04 | |

| Enamine | EN300-7436365-2.5g |

8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

349101-96-8 | 95% | 2.5g |

$1903.0 | 2024-05-23 | |

| eNovation Chemicals LLC | D482701-5g |

8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

349101-96-8 | >97% | 5g |

$1295 | 2023-09-04 | |

| eNovation Chemicals LLC | Y0993246-5g |

8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

349101-96-8 | 95% | 5g |

$2200 | 2025-02-20 | |

| Chemenu | CM240699-1g |

8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

349101-96-8 | 97% | 1g |

$795 | 2021-08-04 | |

| eNovation Chemicals LLC | Y0993246-1g |

8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

349101-96-8 | 95% | 1g |

$900 | 2024-08-02 | |

| Enamine | EN300-7436365-10.0g |

8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

349101-96-8 | 95% | 10.0g |

$4176.0 | 2024-05-23 | |

| Enamine | EN300-7436365-0.5g |

8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

349101-96-8 | 95% | 0.5g |

$933.0 | 2024-05-23 |

2-Naphthalenecarboxylicacid, 8-amino-5,6,7,8-tetrahydro- 関連文献

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

4. Water

-

Menna Samir,Mohamed Salama,Nageh K. Allam J. Mater. Chem. A, 2016,4, 9375-9380

349101-96-8 (2-Naphthalenecarboxylicacid, 8-amino-5,6,7,8-tetrahydro-) 関連製品

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量